4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-4,9,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
RSNGHICEBQDWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC2=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reduction of Indole-2-carboxylic Acid or Esters to Indoline-2-carboxylic Acid Derivatives
A well-documented and industrially relevant method for preparing indoline-2-carboxylic acids—including methyl-substituted derivatives—involves the reduction of the corresponding indole-2-carboxylic acid or ester. This process is typically conducted via the formation of an intermediate tin complex followed by alkaline hydrolysis:
Step 1: Formation of Indoline-2-carboxylic Acid Ester Tin Complex
The starting material, an indole-2-carboxylic acid or ester (with R groups such as hydrogen or methyl at positions corresponding to 4 and 7), is reacted with dry hydrogen chloride gas and stannous chloride (SnCl₂) in an alkanol solvent (methanol or ethanol preferred) at atmospheric pressure. The reaction temperature is maintained between -25°C and +25°C for 2 to 24 hours. This step results in the formation of an indoline-2-carboxylic acid ester tin complex.- Preferred R groups for the solvent and substituents are methyl or ethyl groups.
- The reaction is typically carried out in one vessel to avoid isolation of corrosive tin chlorides.
Step 2: Conversion of Tin Complex to Indoline-2-carboxylic Acid
The tin complex solution is treated with an aqueous solution of potassium hydroxide or sodium hydroxide to hydrolyze the ester and remove the tin moiety. This step is exothermic and requires careful pH control (pH adjusted to 9–11 or above). The mixture is stirred for several hours at 20–25°C.- After hydrolysis, the solution is acidified to precipitate the free indoline-2-carboxylic acid.
- The product is isolated by filtration and purified as needed.
This two-step process yields the indoline-2-carboxylic acid with overall yields reported between 80% and 92%, depending on reaction conditions and substituents.
Table 1: Summary of Reaction Conditions for Tin Complex Method
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Indole-2-carboxylic acid/ester + HCl + SnCl₂ in MeOH or EtOH | -25°C to +25°C | 2–24 hours | Formation of tin complex |
| 2 | Tin complex + aqueous KOH or NaOH | 20–25°C | 2–5 hours | Hydrolysis, pH 9–11, acidification |
Functionalization via Friedel–Crafts Acylation and Subsequent Reduction
For derivatives with methyl groups at specific ring positions (such as 4,7-dimethyl), a multi-step synthetic route is employed involving:
Step 1: Starting Material Preparation
Commercially available ethyl 5-chloroindole-2-carboxylate or similar substituted indole-2-carboxylates serve as the starting point.Step 2: Friedel–Crafts Acylation
The indole ester undergoes Friedel–Crafts acylation with selected acyl chlorides (e.g., acetyl chloride) in the presence of anhydrous aluminum chloride in 1,2-dichloroethane under reflux. This introduces a ketone substituent at the 3-position.Step 3: Reduction of Ketone to Alkyl Group
The ketone group is reduced to an alkyl substituent using triethylsilane under acidic conditions, generating the corresponding 3-alkyl indole-2-carboxylate.Step 4: Hydrolysis to Indole-2-carboxylic Acid
The ester is hydrolyzed under basic conditions to yield the indole-2-carboxylic acid intermediate bearing desired methyl substitutions.Step 5: Amide Coupling (if applicable)
For further functionalization, carboxylic acids are coupled with amines using coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and diisopropylethylamine in anhydrous DMF to yield amide derivatives.
This route allows precise introduction of methyl groups at desired positions on the indole ring and can be adapted to synthesize 4,7-dimethyl derivatives by selecting appropriate starting materials and reaction conditions.
Table 2: Key Steps and Conditions for Friedel–Crafts Acylation Route
| Step | Reaction Type | Reagents/Conditions | Temperature/Time | Outcome |
|---|---|---|---|---|
| 1 | Friedel–Crafts Acylation | Indole ester + acyl chloride + AlCl₃ in 1,2-dichloroethane | Reflux, 2–3 hours | Introduction of ketone at C3 |
| 2 | Reduction | Triethylsilane + acid | Room temp, several hours | Reduction of ketone to alkyl group |
| 3 | Hydrolysis | Basic hydrolysis (NaOH or KOH) | Room temp, several hours | Formation of indole-2-carboxylic acid |
| 4 | Amide coupling (optional) | BOP + DIPEA + amine in DMF | Room temp, 4–12 hours | Formation of indole-2-carboxamide |
Hemetsberger–Knittel Indole Synthesis for Substituted Indole-2-carboxylates
An alternative preparative method involves the Hemetsberger–Knittel synthesis, which is useful for constructing substituted indole-2-carboxylates with methyl groups at specific positions:
Step 1: Knoevenagel Condensation
Methyl 2-azidoacetate is condensed with substituted benzaldehydes (bearing methyl groups at 4 and 7 positions) to form methyl-2-azidocinnamates.Step 2: Thermolysis and Cyclization
The azide intermediates undergo thermolysis leading to electrophilic cyclization, forming the indole-2-carboxylate core with the desired substitution pattern.Step 3: Friedel–Crafts Acylation and Further Modifications
Subsequent Friedel–Crafts acylation and reduction steps can be applied to introduce additional substituents or modify the indole ring as needed.
This method allows regioselective synthesis of 4,7-dimethyl substituted indole-2-carboxylates, which can then be converted to the corresponding indoline derivatives via reduction protocols similar to those described in section 2.1.
Analytical Data and Yields
The tin complex reduction method consistently achieves yields of 80–92% for indoline-2-carboxylic acids from their indole precursors.
Friedel–Crafts acylation and subsequent reduction steps provide good yields of intermediates; for example, acylation yields typically range from 70–85%, and reductions proceed with high selectivity and efficiency.
Hemetsberger–Knittel synthesis yields depend on reaction optimization but generally afford good regioselectivity with moderate to good yields (~60–75% for key steps).
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Tin Complex Reduction of Indole Esters | Two-step process: tin complex formation + alkaline hydrolysis | High yields; scalable; straightforward | Requires handling of tin reagents; exothermic hydrolysis step |
| Friedel–Crafts Acylation + Reduction | Introduces methyl groups via acylation and reduction | Precise substitution; versatile for various derivatives | Multi-step; requires careful purification |
| Hemetsberger–Knittel Synthesis | Knoevenagel condensation + thermolysis cyclization | Regioselective; suitable for complex substitutions | Moderate yields; requires optimization |
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- Structure : Aromatic indole core with a chloro group at position 7 and a methyl group at position 3.
- Key Differences :
- The chloro substituent is strongly electron-withdrawing, altering reactivity compared to the electron-donating methyl groups in the target compound.
- Lacks the 2,3-dihydro saturation, reducing rigidity.
- Applications : Used in R&D settings, with safety data highlighting acute toxicity risks .
(b) 4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31271-83-7)
- Structure : Methoxy groups at positions 4 and 7 on an aromatic indole core.
- Key Differences: Methoxy groups enhance solubility in polar solvents but reduce lipophilicity compared to methyl groups. Molecular weight: 221.21 g/mol (vs. ~207.23 g/mol for the target compound, estimated from C12H13NO2).
Saturation and Conformational Effects
(a) Indoline-2-carboxylic acid (CAS 78348-24-0)
- Structure : Fully saturated 2,3-dihydroindole (indoline) core without substituents.
- Key Differences :
- Applications : Intermediate in synthesizing melanin-related compounds .
(b) 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Structure : Partially saturated indole with a ketone group at position 4 and a methyl group at position 3.
- Key Differences :
Functional Group Modifications
(a) Methyl 4,7-difluoro-1H-indole-2-carboxylate (CAS 1156857-12-3)
- Structure : Aromatic indole with fluorine atoms at positions 4 and 7 and a methyl ester at position 2.
- Key Differences :
(b) 5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS 221675-45-2)
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituents | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid | 4-CH3, 7-CH3 | 2,3-Dihydroindole | C12H13NO2 | ~207.23 (estimated) | Rigid, lipophilic |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl, 3-CH3 | Aromatic indole | C10H8ClNO2 | 209.63 | Electron-withdrawing substituents |
| 4,7-Dimethoxy-1H-indole-2-carboxylic acid | 4-OCH3, 7-OCH3 | Aromatic indole | C11H11NO4 | 221.21 | Polar, hydrogen-bond donor/acceptor |
| Indoline-2-carboxylic acid | None | 2,3-Dihydroindole | C9H9NO2 | 163.17 | Flexible, low steric hindrance |
Key Findings and Implications
Substituent Positioning : Methyl groups at positions 4 and 7 in the target compound likely enhance hydrophobic interactions in biological targets compared to methoxy or halogenated analogs.
Functional Group Trade-offs : Methoxy groups improve solubility but may reduce bioavailability in lipophilic environments, whereas methyl groups balance lipophilicity and metabolic stability.
Biological Activity
4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carboxylic acid functional group is essential for binding to receptors and enzymes involved in various biochemical pathways.
Key Mechanisms Include:
- Receptor Binding: The compound may act as an antagonist or agonist at certain receptors involved in inflammatory responses.
- Enzyme Inhibition: It has been suggested that the compound can inhibit enzymes that are crucial in the metabolism of inflammatory mediators.
Anticancer Activity
Recent studies have indicated the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties in animal models. It appears to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Anti-inflammatory Effects: A study conducted on mice demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers in serum samples.
- Results:
- Paw Edema Reduction: 60% after treatment.
- Serum TNF-alpha Levels: Decreased from 150 pg/mL to 50 pg/mL post-treatment.
- Results:
- Anticancer Efficacy Assessment: In a laboratory setting, the efficacy of the compound was tested against various cancer cell lines. The study highlighted its selective toxicity towards malignant cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The structure of indole derivatives plays a crucial role in their biological activity. Modifications at the methyl groups or the carboxylic acid position can enhance or diminish activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against cancer cells |
| Substitution at C3 | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
